REACTION_CXSMILES
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F[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]([NH:12][CH3:13])=[O:11].[H-].[Na+]>CN(C=O)C>[I:8][C:6]1[CH:7]=[CH:2][C:3]2[NH:9][C:10](=[O:11])[N:12]([CH3:13])[C:4]=2[CH:5]=1 |f:1.2|
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Name
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|
Quantity
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2.9 g
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Type
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reactant
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Smiles
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FC1=C(C=CC(=C1)I)NC(=O)NC
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Name
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|
Quantity
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308 mg
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Type
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reactant
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Smiles
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[H-].[Na+]
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Name
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Quantity
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12 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was irradiated in a microwave at 200 deg C
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Type
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CUSTOM
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Details
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The starting material was consumed, so it
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Type
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CUSTOM
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Details
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was partitioned between EtOAc (2×75 ml) and water (85 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residual crude maroon oil was purified via flash column chromatography (SiO2: 100% Hex to 50:50 Hex/EtOAc), which
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Reaction Time |
10 min |
Name
|
|
Type
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product
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Smiles
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IC=1C=CC2=C(N(C(N2)=O)C)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |